6-Ethoxy vs. 6-Unsubstituted: Molecular Weight and Lipophilicity Differentiation
The target compound carries a 6-ethoxy group (MW 304.84 g/mol; XLogP3 ~2.1) absent in the closest unsubstituted analog 1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride (CAS 1261230-78-7; MW 260.79 g/mol; XLogP3 ~1.2) [1]. This ethoxy substituent adds 44.05 Da to the molecular mass and increases calculated lipophilicity by approximately 0.9 log units, a shift that places the compound in a more favorable oral bioavailability space (Lipinski Rule of 5) when elaborated into final kinase inhibitors [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 304.84 g/mol; XLogP3 ≈ 2.1 (PubChem computed) |
| Comparator Or Baseline | 1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-amine HCl (CAS 1261230-78-7): MW = 260.79 g/mol; XLogP3 ≈ 1.2 |
| Quantified Difference | ΔMW = +44.05 g/mol; ΔXLogP3 ≈ +0.9 log units |
| Conditions | Computational prediction (PubChem 2.1, XLogP3 algorithm); experimental logP data for free base forms not publicly available |
Why This Matters
Procurement of the ethoxy-substituted scaffold ensures that library-derived clinical candidates remain within the favorable MW (<500 Da) and logP (<5) ranges established by lead-likeness criteria, avoiding the potency-permeability trade-off seen with lower-logP analogs [1].
- [1] PubChem Compound Summary. CID 66569807 (target) vs. CID for CAS 1261230-78-7. Computed molecular weight and XLogP3 values. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-07). View Source
